

Part 1: Foundational Understanding of 2-(1H-Pyrazol-3-YL)acetonitrile

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-YL)acetonitrile

Cat. No.: B140931

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2-(1H-Pyrazol-3-YL)acetonitrile is a small molecule featuring a pyrazole ring substituted with an acetonitrile group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in many pharmaceutically active compounds due to its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The acetonitrile group is a polar, aprotic functional group that can influence the compound's polarity and reactivity.[3][4] The interplay between these two components dictates the overall physicochemical properties of the molecule.

A precise understanding of solubility is crucial as it directly impacts bioavailability and the design of in vitro and in vivo experiments.[5][6] Similarly, knowledge of the compound's stability is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could affect efficacy or safety.[7][8]

Part 2: Solubility Profile of 2-(1H-Pyrazol-3-YL)acetonitrile

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug discovery and development, aqueous and organic solvent solubility are of primary interest.

Theoretical Considerations

The structure of **2-(1H-Pyrazol-3-YL)acetonitrile** suggests a molecule with moderate polarity. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H)

and acceptor.[9][10] The nitrile group ($-C\equiv N$) is also a hydrogen bond acceptor.[11] These features suggest potential solubility in polar solvents, including water. However, the overall carbon framework contributes to some lipophilic character.

The pH of the aqueous medium is expected to play a significant role in the solubility of this compound. The pyrazole ring is weakly basic, with a reported pK_b of 11.5 for the parent pyrazole, meaning it can be protonated in acidic conditions to form a more soluble pyrazolium cation.[9]

Experimental Determination of Solubility

A robust method for determining the thermodynamic solubility of **2-(1H-Pyrazol-3-YL)acetonitrile** is the shake-flask method. This protocol is considered the gold standard for its accuracy and reliability.

Protocol: Shake-Flask Method for Solubility Determination

- Preparation of Solvents:
 - Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9).
 - Select a range of relevant organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane).
- Sample Preparation:
 - Add an excess amount of solid **2-(1H-Pyrazol-3-YL)acetonitrile** to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.
- Equilibration:
 - Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

- Carefully collect an aliquot of the supernatant. For aqueous samples, centrifugation or filtration (using a filter compatible with the solvent and compound) is recommended to remove any suspended solid particles.
- Quantification:
 - Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Quantify the concentration of the dissolved compound against a standard curve.
- Data Reporting:
 - Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Predicted Solubility Profile

Solvent	Predicted Solubility	Rationale
Water (pH 7.4)	Moderately Soluble	Presence of hydrogen bond donors and acceptors.
Acidic Buffer (pH 2)	Higher Solubility	Protonation of the pyrazole ring increases polarity.
Basic Buffer (pH 9)	Lower Solubility	Deprotonation of the pyrazole N-H may occur, but the neutral form is expected to dominate.
DMSO	Highly Soluble	Polar aprotic solvent capable of disrupting crystal lattice forces.
Ethanol	Soluble	Polar protic solvent that can engage in hydrogen bonding.
Dichloromethane	Sparingly Soluble	A less polar organic solvent.

Part 3: Stability Assessment of 2-(1H-Pyrazol-3-YL)acetonitrile

Stability testing is critical to identify how the quality of a drug substance varies with time under the influence of environmental factors.^[12] Forced degradation studies are employed to accelerate this process and elucidate potential degradation pathways.^{[7][8][13]}

Potential Degradation Pathways

Based on the structure of **2-(1H-Pyrazol-3-YL)acetonitrile**, several degradation pathways can be hypothesized:

- **Hydrolysis:** The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or an amide intermediate.
- **Oxidation:** While the pyrazole ring is generally resistant to oxidation, the molecule as a whole could be susceptible to oxidative stress.^[9]
- **Photodegradation:** Aromatic systems can absorb UV light, which may lead to photochemical degradation.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the stability of **2-(1H-Pyrazol-3-YL)acetonitrile** under various stress conditions. A stability-indicating analytical method, typically HPLC, must be developed and validated to separate the parent compound from its degradation products.

Protocol: Forced Degradation Study

- **Preparation of Stock Solution:**
 - Prepare a stock solution of **2-(1H-Pyrazol-3-YL)acetonitrile** in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
- **Stress Conditions:**

- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
- Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a defined period.
- Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.
- Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).
- Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
- Sample Analysis:
 - At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic hydrolysis samples), and dilute it to a suitable concentration.
 - Analyze the samples using a validated stability-indicating HPLC method.
- Data Evaluation:
 - Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
 - Monitor the appearance of new peaks, which represent degradation products.

Data Presentation: Expected Stability Profile

Stress Condition	Expected Stability	Potential Degradation Products
0.1 N HCl, 80°C	Potential degradation	Hydrolysis of the nitrile group to an amide or carboxylic acid.
0.1 N NaOH, RT	Potential degradation	Hydrolysis of the nitrile group. The pyrazole ring may be susceptible to opening under strong basic conditions. [9]
3% H ₂ O ₂ , RT	Likely stable	The pyrazole ring is generally resistant to oxidation. [9]
Dry Heat, 100°C	Likely stable	Heterocyclic compounds often exhibit good thermal stability. [1] [14]
Photostability	Requires testing	Aromatic systems may be susceptible to photodegradation.

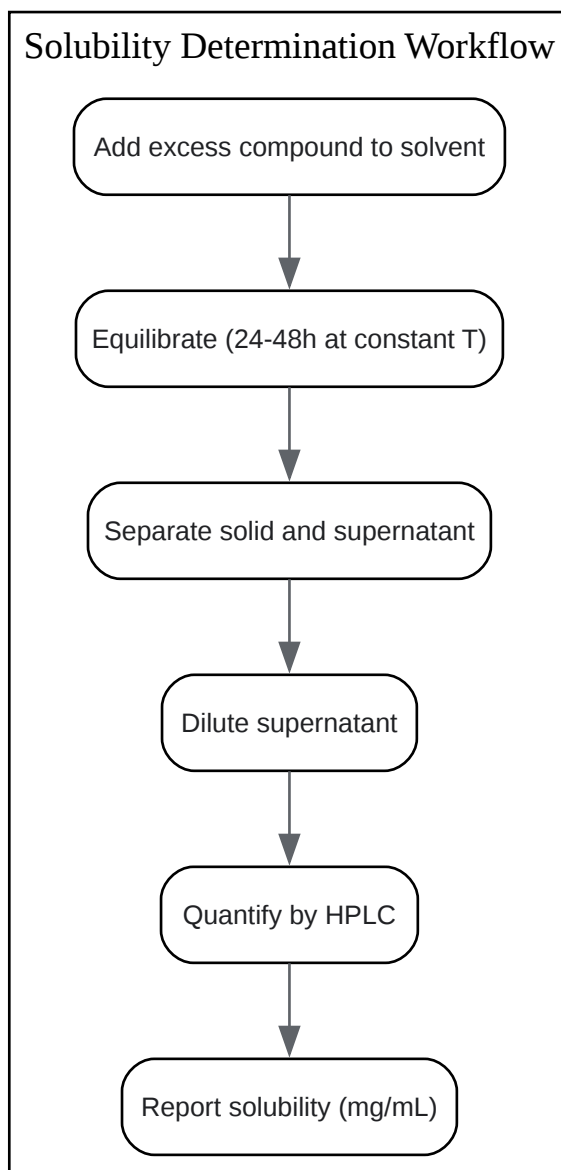
Part 4: Practical Recommendations for Handling and Storage

Based on the predicted solubility and stability profiles, the following recommendations are provided for the handling and storage of **2-(1H-Pyrazol-3-YL)acetonitrile**:

- **Storage:** The solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated.
- **Solution Preparation:** For biological assays, DMSO is a suitable solvent for preparing concentrated stock solutions. For aqueous-based assays, subsequent dilution in buffered media is recommended. It is advisable to prepare fresh aqueous solutions and avoid prolonged storage, especially at non-neutral pH.
- **Formulation Development:** The pH-dependent solubility should be a key consideration in the development of liquid formulations. The potential for hydrolysis must be evaluated to ensure

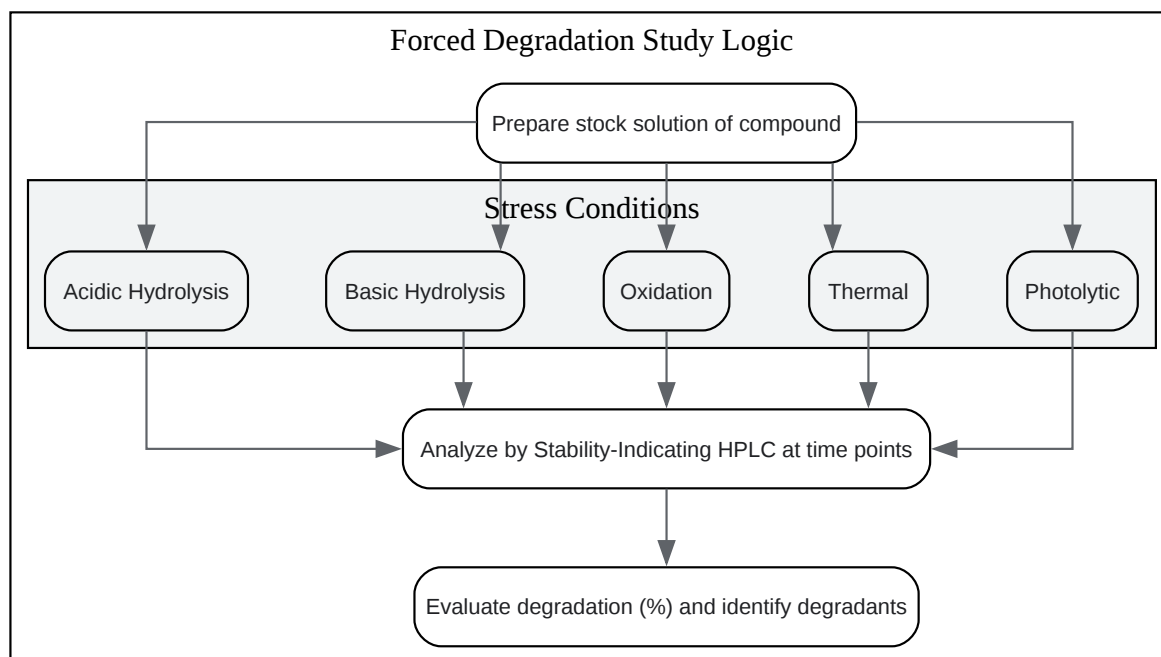
the stability of the final product.

Visualizations



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Caption: Workflow for the shake-flask solubility determination method.



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Caption: Logical flow of a forced degradation study.

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